1H-Imidazole-2-sulfonic acid
Overview
Description
1H-Imidazole-2-sulfonic acid is a heterocyclic organic compound featuring an imidazole ring substituted with a sulfonic acid group at the second position. Imidazoles are known for their versatility and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The sulfonic acid group enhances the compound’s solubility in water and its reactivity, making it a valuable intermediate in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-2-sulfonic acid typically involves the sulfonation of imidazole. One common method is the reaction of imidazole with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is carefully regulated to avoid decomposition of the product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps, such as crystallization or distillation, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates or other higher oxidation state derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to yield different hydrogenated products.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups, such as alkyl, aryl, or halogen groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Electrophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonates, while substitution reactions can produce a wide range of functionalized imidazole derivatives.
Scientific Research Applications
1H-Imidazole-2-sulfonic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 1H-Imidazole-2-sulfonic acid involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity and catalysis. The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its incorporation into larger molecular structures. These interactions can modulate biological pathways and chemical reactions, making the compound a versatile tool in research and industry.
Comparison with Similar Compounds
1H-Imidazole-2-sulfonic acid can be compared with other imidazole derivatives, such as:
1H-Imidazole-4-sulfonic acid: Similar structure but with the sulfonic acid group at the fourth position, leading to different reactivity and applications.
2-Methylimidazole: Lacks the sulfonic acid group, resulting in lower solubility and different chemical behavior.
Histidine: An amino acid with an imidazole side chain, used in biological systems and protein structures.
The uniqueness of this compound lies in its combination of the imidazole ring and the sulfonic acid group, which imparts distinct chemical properties and a wide range of applications.
Properties
IUPAC Name |
1H-imidazole-2-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O3S/c6-9(7,8)3-4-1-2-5-3/h1-2H,(H,4,5)(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLDIIUFTYRPPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40601515 | |
Record name | 1H-Imidazole-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40601515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53744-47-1 | |
Record name | 1H-Imidazole-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40601515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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